molecular formula C7H16O6S2 B1605183 1,5-Dimesyloxypentane CAS No. 2374-22-3

1,5-Dimesyloxypentane

Cat. No. B1605183
CAS RN: 2374-22-3
M. Wt: 260.3 g/mol
InChI Key: QTNVULGCBFTXBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed look at how the compound is synthesized. It includes the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Coordination Properties with Metal Ligands

1,5-Dimethyloxypentane and its derivatives have been studied for their coordination properties with metal ligands. For instance, 1,5-bis(3,5-dimethyl-1-pyrazolyl)-3-thiapentane, a related compound, has been shown to react with Rh(I) complexes. This reaction exhibits interesting coordination behavior, leading to the formation of complexes that are fluxional in solution. These studies are significant in the field of organometallic chemistry, contributing to the understanding of metal-ligand interactions (García-Antón et al., 2004).

Molecular Structure Analysis

Studies have also been conducted on the molecular structure of compounds similar to 1,5-Dimethyloxypentane. For instance, 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes, a compound related to 1,5-Dimethyloxypentane, has been synthesized and its structure analyzed using methods like NMR and X-ray diffraction. This research contributes to the field of molecular chemistry, aiding in the understanding of complex molecular structures (Żabiński et al., 2007).

Combustion and Flame Studies

Research into the low-temperature oxidation of iso-pentane, which includes compounds like 1,5-Dimethyloxypentane, has been carried out. These studies utilize quantum chemical calculations and provide data essential for kinetic modeling of combustion processes. This research is crucial in understanding the combustion behavior of various fuels, with potential applications in automotive and energy industries (Ye et al., 2018).

Applications in Chemical Intermediates

1,5-Pentanediol, a chemical related to 1,5-Dimethyloxypentane, is widely used in producing various chemical products like polyurethane, polyester, and plastifiers. Research in this area focuses on the properties, performance characteristics, and applications of 1,5-pentanediol, providing valuable insights for industries manufacturing these products (Hen Jun-hai, 2007).

Pyrolysis Mechanism Studies

High-temperature dissociation studies of neopentanol, closely related to 1,5-Dimethyloxypentane, offer insights into the pyrolysis mechanisms at elevated temperatures and pressures. This research is significant for understanding the chemical behavior of alcohols under extreme conditions, with potential applications in industrial processes (Banyon & Tranter, 2023).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It also includes appropriate handling and disposal procedures .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties .

properties

IUPAC Name

5-methylsulfonyloxypentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O6S2/c1-14(8,9)12-6-4-3-5-7-13-15(2,10)11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNVULGCBFTXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178410
Record name 1,5-Pentanediol, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimesyloxypentane

CAS RN

2374-22-3
Record name 1,5-Pentanediol, 1,5-dimethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2374-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Pentanediol, dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dimesyloxypentane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Pentanediol, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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